
4,5-Diphenyl-2-imidazolethiol
Overview
Description
4,5-Diphenyl-2-imidazolethiol is a chemical compound that appears as a white to light yellow fine crystalline powder . It is used in chemical synthesis studies .
Synthesis Analysis
A series of 2-substituted-4,5-diphenyl imidazoles were synthesized by refluxing benzil with different substituted aldehydes in the presence of ammonium acetate and glacial acetic acid . The structures of the synthesized compounds were confirmed on the basis of IR, 1H NMR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic techniques . These studies provide valuable insights into the molecular structure of the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . These studies provide valuable insights into the chemical reactivity of the compound.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 252.3 g/mol . It is a white to light yellow fine crystalline powder . The photophysical properties of the compound have been studied .
Scientific Research Applications
Corrosion Inhibition
4,5-Diphenyl-2-imidazolethiol derivatives have been studied for their role in corrosion inhibition. Specifically, their effectiveness in preventing corrosion of J55 steel in a CO2 saturated brine solution has been explored using various methods like electrochemical impedance spectroscopy and scanning electron microscopy. These studies suggest significant inhibition efficiency, contributing to the understanding of corrosion protection in industrial environments (Singh et al., 2017).
Electrochemical Applications
A hybrid composite formed by the reaction of this compound with hexacyanoferrate (III) and copper (II) has shown potential in electrochemical applications. This composite was used to modify a graphite paste electrode, demonstrating electrocatalytic responses for the determination of L-Glutatione, suggesting its utility in electrochemical sensing and analysis (Silvestrini et al., 2014).
Supercapacitor Electrode Material
The compound has been synthesized and evaluated as an electrode material for supercapacitors. Its specific capacitance and electrochemical properties were studied, indicating its potential as a promising material for high-performance supercapacitor applications (Elanthamilan et al., 2017).
Gas Sensing Properties
Imidazole derivatives, including this compound, have been used to synthesize novel phthalocyanines with applications in gas sensing. These compounds have shown sensitivity to various vapors like xylene, demonstrating their potential in developing sensitive gas sensors (Yabaş et al., 2018).
Antimalarial Activity
Derivatives of this compound have been studied for their antimalarial activities. These compounds exhibited inhibitory activities against Plasmodium falciparum, offering insights into their potential as lead compounds for antimalarial agents (Septiana et al., 2021).
Molecular Synthesis and Characterization
There is extensive research on the synthesis, characterization, and application of this compound in various fields like organic chemistry and material science. This includes studies on molecular structure, vibrational modes, and potential use in molecular switches (Castillo et al., 2021).
Mechanism of Action
Target of Action
This compound is primarily used in chemical synthesis studies .
Mode of Action
As a chemical synthesis reagent, it likely interacts with other compounds to form new chemical structures .
Result of Action
As a chemical synthesis reagent, its primary role is likely in the formation of new chemical structures .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4,5-Diphenyl-2-imidazolethiol plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially inhibiting their activity through the formation of disulfide bonds. This interaction can affect the redox state of cells and influence various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by interacting with cellular thiols, leading to the activation of stress response pathways. Additionally, it may affect the expression of genes involved in antioxidant defense, thereby altering cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to the formation of disulfide bonds and subsequent inhibition or activation of enzyme activity. This binding can result in changes in protein conformation and function. Furthermore, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in redox reactions and thiol metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. These interactions can affect the compound’s bioavailability and efficacy in biochemical and pharmacological applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, accumulation in the mitochondria can affect mitochondrial function and energy production .
Properties
IUPAC Name |
4,5-diphenyl-1,3-dihydroimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTAWLUJHGIUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178055 | |
| Record name | 4,5-Diphenyl-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2349-58-8 | |
| Record name | 4,5-Diphenyl-2-imidazolethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2349-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-4,5-diphenyl-2H-imidazole-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diphenyl-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-4,5-diphenyl-2H-imidazole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)
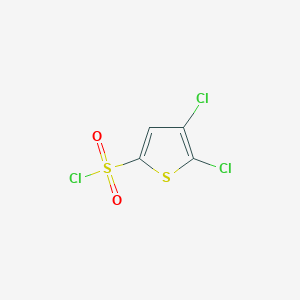

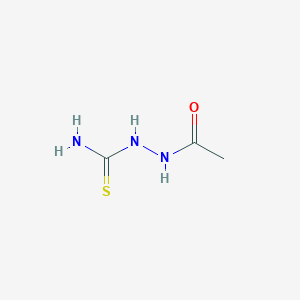

![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)
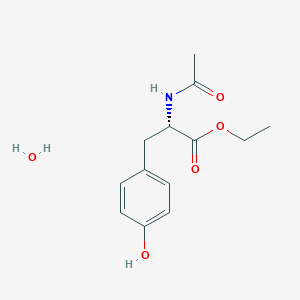

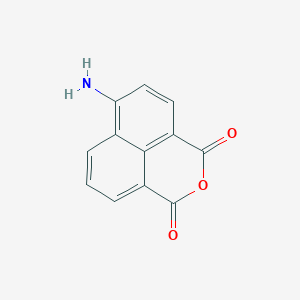

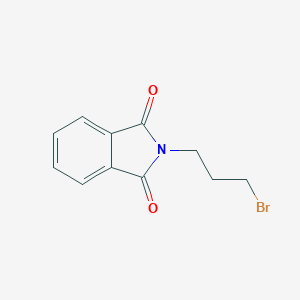
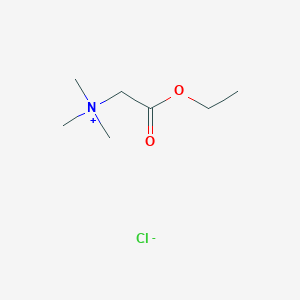

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
